7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the benzylsulfanyl and acetylamino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetylamino group can yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can lead to changes in the activity of these targets, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(acetylamino)phenyl]-2-(methylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-[4-(acetylamino)phenyl]-2-(ethylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H26N6O2S |
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Molecular Weight |
510.6 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-2-benzylsulfanyl-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H26N6O2S/c1-18-24(26(36)31-22-11-7-4-8-12-22)25(21-13-15-23(16-14-21)30-19(2)35)34-27(29-18)32-28(33-34)37-17-20-9-5-3-6-10-20/h3-16,25H,17H2,1-2H3,(H,30,35)(H,31,36)(H,29,32,33) |
InChI Key |
DMENWXKADDDGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)NC(=O)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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